Structural Elucidation and Synthetic Protocols for 1,5-Bis[(3-methylphenyl)amino]anthracene-9,10-dione
Structural Elucidation and Synthetic Protocols for 1,5-Bis[(3-methylphenyl)amino]anthracene-9,10-dione
[1][2][3]
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Subject: Anthraquinone Derivative Nomenclature, Synthesis, and Characterization[1]
Nomenclature and Structural Integrity
The molecule 1,5-bis(3-methylanilino)anthracene-9,10-dione represents a specific regioisomer of the arylamino-anthraquinone family.[1][2][3] In the context of precision chemistry and intellectual property, relying solely on semi-systematic names (like "anilino") can lead to ambiguity, particularly when distinguishing between the commercially common 1,4-isomers (often green/blue dyes) and the 1,5-isomers (typically red/violet).[1]
Systematic IUPAC Nomenclature
To ensure global standardization, the Preferred IUPAC Name (PIN) is constructed by treating the anthraquinone core as the parent structure and the amine groups as substituents.
-
Parent Skeleton: Anthracene-9,10-dione (retaining the quinoid carbonyls at positions 9 and 10).[1][2][3]
-
Substituents: The nitrogen linkage is defined as an amino bridge connecting the parent core to a phenyl ring.[3]
-
Secondary Substitution: The phenyl ring bears a methyl group at the 3-position (meta).[3]
Formal IUPAC Name: 1,5-Bis[(3-methylphenyl)amino]anthracene-9,10-dione [1][2][3]
Structural Dissection & Isomerism
The 1,5-substitution pattern confers
Figure 1: Hierarchical breakdown of the IUPAC nomenclature and structural assembly.
Synthetic Pathway and Mechanism[1]
The synthesis of 1,5-disubstituted anthraquinones requires strict control over the starting material purity.[3] Unlike 1,4-derivatives which are often made from leuco-quinizarin (1,4-dihydroxyanthraquinone), the 1,5-isomer is best synthesized via Nucleophilic Aromatic Substitution (
Reaction Protocol
Objective: Synthesis of 1,5-bis(3-methylanilino)anthracene-9,10-dione via Ullmann-type coupling.
Reagents:
-
Substrate: 1,5-Dichloroanthraquinone (High purity >98% essential to avoid 1,8-isomers).
-
Nucleophile: 3-Methylaniline (m-Toluidine) (Used in excess as solvent/reactant).[1][2][3]
-
Catalyst: Copper(II) acetate or Copper bronze.[3]
-
Base: Potassium acetate or Sodium carbonate (Acid scavenger).[3]
Step-by-Step Methodology:
-
Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 10.0 g of 1,5-dichloroanthraquinone in 60 mL of 3-methylaniline.
-
Catalysis: Add 0.5 g of Copper(II) acetate and 4.0 g of anhydrous Potassium acetate.
-
Reaction: Heat the mixture to 180°C - 190°C under an inert atmosphere (
). Maintain reflux for 12–16 hours.-
Monitoring: Monitor via TLC (Eluent: Toluene/Hexane 1:1).[3] The starting material spot (
) should disappear, replaced by a deep red/violet product spot ( ).
-
-
Work-up: Cool the reaction mass to 80°C and dilute with 100 mL of Ethanol or Methanol to precipitate the product.
-
Filtration: Filter the hot slurry. The excess m-toluidine remains in the filtrate.[3]
-
Purification: Wash the cake with hot ethanol followed by hot water (to remove inorganic salts). Recrystallize from o-dichlorobenzene or nitrobenzene if high purity is required for optical applications.[1][2][3]
Mechanistic Pathway
The reaction proceeds via a copper-catalyzed
Figure 2: Copper-catalyzed amination pathway from the dichloro-precursor.
Physicochemical Characterization
Validating the identity of the 1,5-isomer requires distinguishing it from the 1,8-isomer (a common impurity in the starting material) and the 1,4-isomer.[1][2]
Spectroscopic Data (Predicted)
Due to the
| Technique | Diagnostic Signal | Assignment | Structural Insight |
| 1H-NMR | Methyl groups | Confirms two tolyl groups are present.[1][2][3] | |
| 1H-NMR | -NH protons | Broad singlet; indicates intramolecular H-bonding to C=O.[1][2][3] | |
| 1H-NMR | Aromatic protons | Complex region; integration must sum to 14 protons.[1][2][3] | |
| IR | 1630 - 1640 cm | C=O[1][2][3] Stretch | Chelated quinone carbonyl (shifted lower due to H-bonding).[1][2][3] |
| MS (ESI) | m/z ~418.5 | Molecular Ion | Confirms molecular formula |
Physical Properties[2][3][4]
-
Appearance: Dark red to violet crystalline powder.[3]
-
Solubility: Insoluble in water.[3] Slightly soluble in acetone/ethanol.[3] Soluble in hot toluene, chlorobenzene, and DMF.
-
Melting Point: >250°C (High thermal stability due to symmetry and stacking).[3]
Applications in Drug Discovery & Materials[2][3][6]
While often used as a chromophore, the anthraquinone scaffold is a privileged structure in drug development, particularly for DNA intercalation.
DNA Intercalation Potential
Similar to Doxorubicin and Mitoxantrone, the planar tricyclic core of 1,5-bis(3-methylanilino)anthracene-9,10-dione allows it to slide between DNA base pairs (intercalation).[1][2][3]
-
Mechanism: The planar aromatic system stabilizes the DNA double helix via
stacking interactions with base pairs.[3] -
Side Chains: The 3-methylphenyl groups project into the major or minor grooves, potentially providing sequence specificity or influencing binding kinetics.[3]
Redox Cycling and ROS Generation
The quinone moiety can undergo one-electron reduction to a semiquinone radical.[2][3] In biological systems, this can transfer electrons to molecular oxygen, generating Superoxide Anions (
-
Therapeutic Implication: This mechanism is often exploited for cytotoxicity against cancer cells.[3]
-
Toxicity Warning: This same mechanism contributes to cardiotoxicity in anthracycline drugs.[3]
Figure 3: Pharmacological mechanism of action: Intercalation and Redox Cycling.[1][2][3]
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). "P-62.2.5.1.1: Amines as principal characteristic groups."[3] International Union of Pure and Applied Chemistry.[3][1][3]
-
Synthesis of Chloroanthraquinones. "Process for the preparation of 1,5-dichloroanthraquinone." Google Patents (Bayer AG).[3][1][3]
-
Anthraquinone DNA Interactions. "Stacking Effects on Anthraquinone/DNA Charge-Transfer Electronically Excited States." MDPI Molecules, 2021.[3][1][3]
-
Solvent Violet 13 (Analogue Reference). "1-hydroxy-4-(p-toluidino)anthraquinone properties and toxicity." HSE/ECHA Registration Dossier.[3][1][3]
-
Ullmann Condensation Protocol. "Copper-Catalyzed Synthesis of Arylamines." Organic Syntheses.[3][4][5][1]
